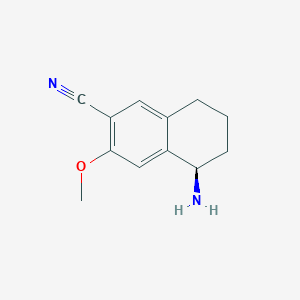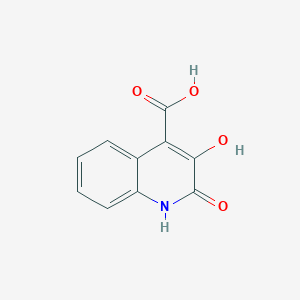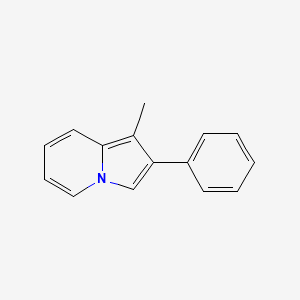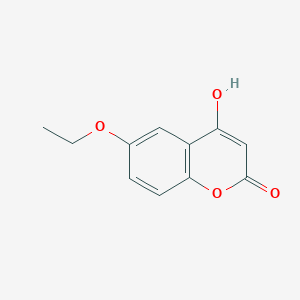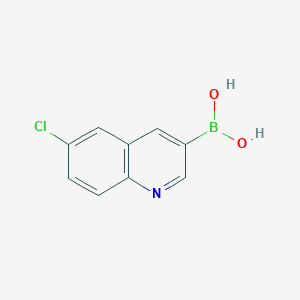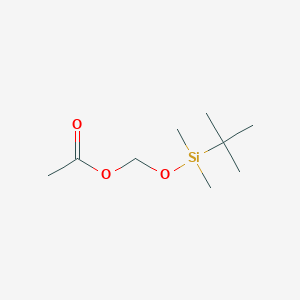
((tert-Butyldimethylsilyl)oxy)methylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((tert-Butyldimethylsilyl)oxy)methyl acetate is an organic compound with the molecular formula C₉H₂₀O₃Si. It is commonly used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((tert-Butyldimethylsilyl)oxy)methyl acetate typically involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting tert-butyldimethylsilyl ether is then acetylated using acetic anhydride to yield ((tert-Butyldimethylsilyl)oxy)methyl acetate .
Industrial Production Methods
Industrial production methods for ((tert-Butyldimethylsilyl)oxy)methyl acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as distillation or recrystallization to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
((tert-Butyldimethylsilyl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and ammonia (NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
((tert-Butyldimethylsilyl)oxy)methyl acetate is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of ((tert-Butyldimethylsilyl)oxy)methyl acetate involves the formation of a stable silyl ether linkage with the hydroxyl group of an alcohol. This linkage protects the alcohol from undergoing further reactions. The acetate group can be selectively removed under mild acidic or basic conditions, regenerating the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Another silylating agent but less stable compared to ((tert-Butyldimethylsilyl)oxy)methyl acetate.
Triisopropylsilyl chloride: Offers greater steric protection but is more challenging to remove.
Uniqueness
((tert-Butyldimethylsilyl)oxy)methyl acetate is unique due to its balance of stability and ease of removal. It provides effective protection for alcohols while being easily cleaved under mild conditions, making it highly versatile in organic synthesis .
Eigenschaften
Molekularformel |
C9H20O3Si |
|---|---|
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
[tert-butyl(dimethyl)silyl]oxymethyl acetate |
InChI |
InChI=1S/C9H20O3Si/c1-8(10)11-7-12-13(5,6)9(2,3)4/h7H2,1-6H3 |
InChI-Schlüssel |
IPSHWWYSVAYHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)
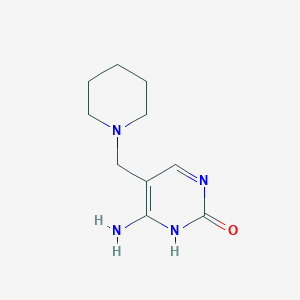

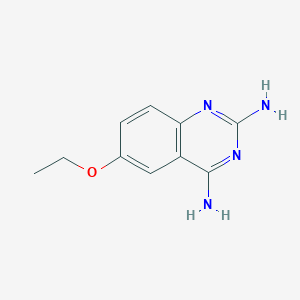
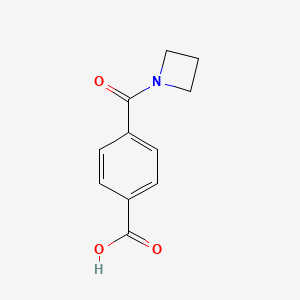
![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)
![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
